![molecular formula C11H17NO2 B14008193 2-[(2-Methoxy-2-phenylethyl)amino]ethanol CAS No. 6597-93-9](/img/structure/B14008193.png)
2-[(2-Methoxy-2-phenylethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxy-2-phenylethyl)amino]ethanol is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine and contains both an amino group and an alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxy-2-phenylethyl)amino]ethanol typically involves the reaction of 2-methoxy-2-phenylethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-methoxy-2-phenylethylamine and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-methoxy-2-phenylethylamine is dissolved in a suitable solvent, such as dichloromethane or toluene. Ethylene oxide is then slowly added to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methoxy-2-phenylethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[(2-Methoxy-2-phenylethyl)amino]acetaldehyde or 2-[(2-Methoxy-2-phenylethyl)amino]acetic acid.
Reduction: Formation of 2-[(2-Methoxy-2-phenylethyl)amino]ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(2-Methoxy-2-phenylethyl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxy-2-phenylethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: Similar structure but lacks the amino group.
2-Phenylethylamine: Similar structure but lacks the methoxy and ethanol groups.
2-Methoxyphenethylamine: Similar structure but lacks the ethanol group.
Uniqueness
2-[(2-Methoxy-2-phenylethyl)amino]ethanol is unique due to the presence of both an amino group and an alcohol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
6597-93-9 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-[(2-methoxy-2-phenylethyl)amino]ethanol |
InChI |
InChI=1S/C11H17NO2/c1-14-11(9-12-7-8-13)10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |
Clave InChI |
JWPBMLDZJXAXIL-UHFFFAOYSA-N |
SMILES canónico |
COC(CNCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)
![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)
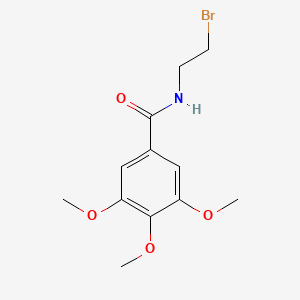
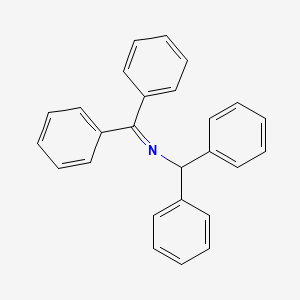
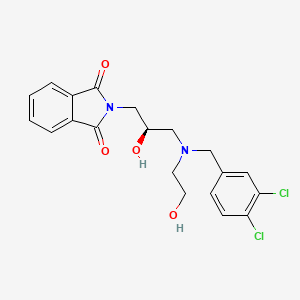
![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)


![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)

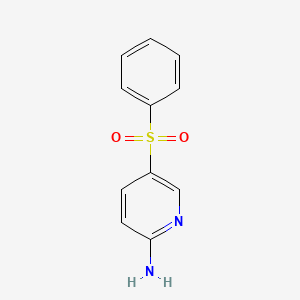
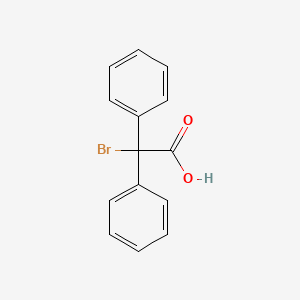
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)

